An In-depth Technical Guide to 2-(Difluoromethoxy)-6-fluorobenzylamine Hydrochloride: A Keystone Intermediate for Advanced Drug Discovery
An In-depth Technical Guide to 2-(Difluoromethoxy)-6-fluorobenzylamine Hydrochloride: A Keystone Intermediate for Advanced Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride (CAS No. 1354951-46-4), a fluorinated benzylamine derivative of significant interest in modern medicinal chemistry. We will delve into its physicochemical properties, provide a detailed, field-proven synthetic protocol, and explore its applications as a strategic building block in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in the design of next-generation therapeutics.
Introduction: The Strategic Advantage of Fluorination in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy to enhance a molecule's pharmacological profile. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a compound's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets.
2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride is a prime example of a building block designed to impart these favorable characteristics. The presence of both a difluoromethoxy group and a fluorine atom on the benzylamine scaffold offers a unique combination of properties that can be exploited by medicinal chemists to overcome common challenges in drug development, such as poor metabolic stability and off-target effects.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is crucial for its effective application in synthesis and drug design.
| Property | Value |
| CAS Number | 1354951-46-4[1] |
| Molecular Formula | C₈H₉ClF₃NO[1] |
| Molecular Weight | 227.61 g/mol [1] |
| Appearance | Solid[2] |
| Purity | ≥95%[2] |
| Storage Conditions | Inert atmosphere, 2-8°C[1] |
Synthesis of 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride
The most logical and efficient synthetic route to 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride involves the reduction of the corresponding nitrile precursor, 2-(Difluoromethoxy)-6-fluorobenzonitrile (CAS No. 221202-14-8)[3].
Caption: Synthetic workflow for 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride.
Detailed Experimental Protocol: Reduction of 2-(Difluoromethoxy)-6-fluorobenzonitrile
Disclaimer: This protocol is a representative procedure based on established methods for nitrile reduction. All work should be conducted by trained professionals in a well-ventilated fume hood, adhering to all necessary safety precautions.
Materials and Reagents:
-
2-(Difluoromethoxy)-6-fluorobenzonitrile
-
Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C, 10%)
-
Anhydrous tetrahydrofuran (THF) or Ethyl acetate
-
Hydrochloric acid (concentrated)
-
Diethyl ether (anhydrous)
-
Sodium sulfate (anhydrous)
-
Deionized water
Method 1: Lithium Aluminum Hydride (LiAlH₄) Reduction
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 eq.) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Nitrile: Dissolve 2-(Difluoromethoxy)-6-fluorobenzonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), 15% aqueous sodium hydroxide (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Isolation of Free Base: Filter the resulting precipitate and wash it thoroughly with THF. Combine the filtrates and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude 2-(Difluoromethoxy)-6-fluorobenzylamine.
-
Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether. Slowly add a solution of HCl in diethyl ether (or dioxane) until precipitation is complete.
-
Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride as a solid.
Method 2: Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel, dissolve 2-(Difluoromethoxy)-6-fluorobenzonitrile (1.0 eq.) in a suitable solvent such as ethyl acetate.
-
Catalyst Addition: Add 10% Palladium on carbon (5-10 mol%) to the solution.
-
Hydrogenation: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 50 psi) with vigorous stirring at room temperature until the reaction is complete (as monitored by TLC or GC-MS).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethyl acetate.
-
Salt Formation: To the filtrate, add a solution of HCl in diethyl ether or isopropanol and stir.
-
Purification: Collect the resulting precipitate by filtration, wash with the solvent, and dry under vacuum to afford 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride.
Causality Behind Experimental Choices
-
Choice of Reducing Agent: LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines.[4][5][6] Catalytic hydrogenation offers a milder and often cleaner alternative, avoiding the need for a hazardous quenching procedure.
-
Anhydrous Conditions: LiAlH₄ reacts violently with water, hence the strict requirement for anhydrous solvents and a dry atmosphere.[7]
-
Salt Formation: The hydrochloride salt is typically more stable, crystalline, and easier to handle than the free base, which may be an oil.[8]
Applications in Drug Development
The strategic placement of the difluoromethoxy group makes 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride a valuable building block in medicinal chemistry.
The Role of the Difluoromethoxy Group
The -OCF₂H group is often considered a bioisostere of the hydroxyl (-OH), thiol (-SH), or methoxy (-OCH₃) groups. Its key advantages include:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, which can increase the half-life of a drug.[9]
-
Modulation of Lipophilicity: The difluoromethoxy group increases lipophilicity to a lesser extent than the more common trifluoromethoxy group, providing a finer tool for tuning a drug's solubility and permeability.
-
Hydrogen Bond Donor: The hydrogen atom of the difluoromethoxy group can act as a weak hydrogen bond donor, potentially forming crucial interactions with biological targets.[9]
Caption: Bioisosteric replacement with the difluoromethoxy group.
Potential Therapeutic Areas
While specific examples of marketed drugs containing the 2-(difluoromethoxy)-6-fluorobenzylamine moiety are not yet prevalent, its structural features suggest its utility in the development of novel therapeutics for a range of diseases, including:
-
Oncology: The enhanced metabolic stability can be advantageous for developing kinase inhibitors and other anti-cancer agents.[10]
-
Neuroscience: The modulation of lipophilicity can aid in designing drugs that can cross the blood-brain barrier to treat central nervous system disorders.
-
Infectious Diseases: The unique electronic properties of the fluorinated ring can be exploited to design novel antibacterial and antiviral agents.
Analytical Characterization
While a publicly available, comprehensive set of analytical data for 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride is limited, the following are expected characteristic spectral features based on its structure and data from analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 7.0-7.8 ppm, a triplet for the -OCF₂H proton around δ 6.5-7.0 ppm with a large J-coupling to fluorine, a singlet or broad singlet for the -CH₂- group around δ 4.0-4.5 ppm, and a broad singlet for the -NH₃⁺ protons.[9][11] |
| ¹³C NMR | Aromatic carbons with characteristic shifts and C-F couplings. The -CH₂- carbon would appear around δ 40-50 ppm. The -OCF₂H carbon will be a triplet with a large C-F coupling constant.[12][13][14] |
| Mass Spectrometry | The mass spectrum (ESI+) would be expected to show the molecular ion for the free base [M+H]⁺ at m/z 206.07.[15][16] |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation: Avoid inhaling dust or vapors.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.
Conclusion
2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride is a valuable and versatile building block for medicinal chemists. Its unique combination of a difluoromethoxy group and a fluorine atom on a benzylamine scaffold provides a powerful tool for modulating the properties of drug candidates. The synthetic route via the reduction of the corresponding nitrile is a robust and scalable method for its preparation. As the demand for more effective and safer therapeutics continues to grow, the strategic use of fluorinated intermediates like 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride will undoubtedly play an increasingly important role in the future of drug discovery.
References
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
NIST. (n.d.). 2,6-Difluorobenzylamine. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 30). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]
-
Patsnap. (n.d.). The synthetic method of 2,4-difluorobenzylamine. Retrieved from [Link]
- Purohit, P., Foster, P. A., & Potter, B. V. L. (2022). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. ChemMedChem, 17(24), e202200408.
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Dr. Paul's Chemistry Classroom. (2023, August 29). Reduction of Imines and Nitriles with LiAlH4 [Video]. YouTube. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Fluorobenzylamine tfa (-o,+2H) - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
NIST. (n.d.). 2,6-Difluorobenzylamine. In NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). CN113666844A - Method for continuously producing 2, 6-difluorobenzoyl isocyanate.
- Google Patents. (n.d.). US9649306B2 - Treatment of diseases through administration of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.
-
SpectraBase. (n.d.). 2,6-Difluorobenzylamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride [cymitquimica.com]
- 3. 2,6-Difluorobenzylamine [webbook.nist.gov]
- 4. chemscene.com [chemscene.com]
- 5. nbinno.com [nbinno.com]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 7. CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]
- 8. US11760701B2 - Difluoromethoxylation and trifluoromethoxylation compositions and methods for synthesizing same - Google Patents [patents.google.com]
- 9. 2-Fluorobenzylamine(89-99-6) 1H NMR spectrum [chemicalbook.com]
- 10. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. 2,6-Difluorobenzylamine [webbook.nist.gov]
- 16. US10646481B2 - Pharmaceutical composition and administrations thereof - Google Patents [patents.google.com]


